Bdp 650/665 dbco

Description

BenchChem offers high-quality Bdp 650/665 dbco suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bdp 650/665 dbco including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H38BF2N5O3 |

|---|---|

Molecular Weight |

733.6 g/mol |

IUPAC Name |

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetamide |

InChI |

InChI=1S/C44H38BF2N5O3/c46-45(47)51-36(21-22-37(51)29-38-23-26-42(52(38)45)40-12-8-28-48-40)20-15-32-16-24-39(25-17-32)55-31-43(53)49-27-7-1-2-14-44(54)50-30-35-11-4-3-9-33(35)18-19-34-10-5-6-13-41(34)50/h3-6,8-13,15-17,20-26,28-29,48H,1-2,7,14,27,30-31H2,(H,49,53)/b20-15+ |

InChI Key |

SMLANKIREOERQG-HMMYKYKNSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=C7[N+]1=C(C=C7)C8=CC=CN8)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bdp 650/665 DBCO: Spectral Properties and Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Far-Red Fluorescence and Bioorthogonal Chemistry

In the intricate landscape of modern biological research and therapeutic development, the ability to precisely visualize and track molecular entities in their native environment is paramount. The convergence of advanced fluorescent probes and bioorthogonal chemistry has provided a powerful toolkit for these endeavors. This guide delves into the core photophysical properties and practical applications of Bdp 650/665 DBCO, a far-red fluorescent dye poised for sophisticated biomolecular labeling.

Bdp 650/665 is a borondipyrromethene (BODIPY)-based fluorophore characterized by its sharp excitation and emission peaks in the far-red region of the spectrum, high molar extinction coefficient, and robust quantum yield.[1][2] Its conjugation to dibenzocyclooctyne (DBCO) facilitates its use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[3][4] This bioorthogonal reaction allows for the covalent attachment of the dye to azide-modified biomolecules with high specificity and efficiency, even within the complex milieu of living systems.[3] The significant hydrophobic nature of the Bdp 650/665 core also makes it suitable for staining lipids and membranes.[4]

This guide will provide a comprehensive overview of the spectral characteristics of Bdp 650/665 DBCO, a detailed protocol for its application in cell labeling, and the underlying principles that govern its utility in advanced research.

Core Photophysical and Chemical Properties

The performance of a fluorophore is dictated by its intrinsic photophysical and chemical properties. Bdp 650/665 DBCO exhibits a favorable combination of characteristics that make it a versatile tool for fluorescence-based applications.

Spectral Characteristics

The defining features of Bdp 650/665 DBCO are its excitation and emission spectra, which lie in the far-red to near-infrared window. This region is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.

| Property | Value | Source |

| Excitation Maximum (λex) | 649 nm | [4][5] |

| Emission Maximum (λem) | 667 nm | [4][5] |

| Molar Extinction Coefficient (ε) | 94,000 M⁻¹cm⁻¹ | [4][5] |

| Fluorescence Quantum Yield (Φ) | 0.52 | [4][5] |

| Molecular Formula | C₄₄H₃₈BF₂N₅O₃ | [5] |

| Molecular Weight | 733.6 g/mol | [5] |

Table 1: Key photophysical and chemical properties of Bdp 650/665 DBCO.

The high molar extinction coefficient indicates efficient photon absorption, while the robust quantum yield signifies a high probability of emitting a photon after excitation, contributing to the dye's brightness. Furthermore, the spectral properties of Bdp 650/665 are relatively insensitive to changes in solvent polarity and pH.[4][5]

Chemical Structure and Bioorthogonal Reactivity

The utility of Bdp 650/665 DBCO in bioconjugation is conferred by the dibenzocyclooctyne (DBCO) moiety. This strained alkyne readily and specifically reacts with azide groups via SPAAC, forming a stable triazole linkage without the need for a cytotoxic copper(I) catalyst.[3][6] This bioorthogonality is crucial for applications in live-cell and in vivo imaging.

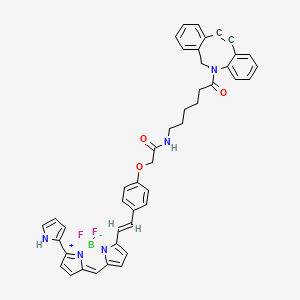

Figure 1: General structure of Bdp 650/665 DBCO, highlighting the fluorescent core and the reactive DBCO group.

Experimental Protocol: Labeling of Azide-Modified Proteins in Live Cells

This protocol provides a step-by-step guide for the fluorescent labeling of intracellular proteins that have been metabolically engineered to incorporate an azide-containing amino acid.

Principle of the Experiment

The workflow leverages metabolic labeling to introduce azide functionalities onto target proteins within living cells. These azide groups then serve as chemical handles for specific covalent modification with Bdp 650/665 DBCO through a SPAAC reaction.

Figure 2: Experimental workflow for labeling azide-modified proteins with Bdp 650/665 DBCO.

Materials and Reagents

-

Cells of interest cultured on glass-bottom dishes suitable for microscopy

-

Cell culture medium (appropriate for the cell line)

-

Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)

-

Bdp 650/665 DBCO (dissolved in anhydrous DMSO to a stock concentration of 1-10 mM)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

Step-by-Step Methodology

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing the azide-modified amino acid at a pre-determined optimal concentration.

-

Incubate the cells for a period sufficient for protein synthesis and incorporation of the azide-modified amino acid (typically 12-24 hours). The optimal incubation time should be determined empirically for each cell type and experimental goal.

-

-

Cell Preparation for Labeling:

-

Gently aspirate the metabolic labeling medium.

-

Wash the cells twice with warm PBS to remove any unincorporated azide-modified amino acid.

-

-

Bdp 650/665 DBCO Labeling:

-

Prepare a working solution of Bdp 650/665 DBCO in pre-warmed cell culture medium or PBS. The final concentration typically ranges from 5 to 25 µM. It is crucial to determine the optimal concentration to maximize signal while minimizing background.

-

Add the Bdp 650/665 DBCO working solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light. The hydrophobic nature of the dye may necessitate the inclusion of a small percentage of serum or a non-ionic surfactant in the labeling buffer to improve solubility and reduce non-specific binding.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells three to four times with warm PBS to remove unbound dye. Each wash should be for 5 minutes with gentle agitation.

-

-

Fixation and Mounting (Optional):

-

If endpoint analysis is desired, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide using a mounting medium, which may contain a nuclear counterstain like DAPI.

-

-

Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence. A Cy5 filter set is generally suitable for Bdp 650/665.[4][7]

-

Excite the sample at approximately 640-650 nm and collect the emission at around 660-700 nm.

-

Acquire images using a sensitive camera, such as a cooled CCD or sCMOS camera.

-

Causality and Self-Validation

-

Rationale for Copper-Free Click Chemistry: The use of SPAAC with DBCO is essential for live-cell applications as it circumvents the cytotoxicity associated with copper catalysts used in traditional click chemistry.[3]

-

Control Experiments for Validation: To ensure the specificity of the labeling, a crucial control experiment involves cells that have not been incubated with the azide-modified amino acid but are otherwise subjected to the same labeling and washing procedures with Bdp 650/665 DBCO. A significant reduction in fluorescence in the control group validates that the observed signal is a direct result of the specific reaction between the dye and the incorporated azide.

Applications in Research and Drug Development

The unique properties of Bdp 650/665 DBCO make it a valuable tool in various research and development domains:

-

Live-Cell Imaging: Tracking the dynamics of specific proteins or glycans in their native cellular environment.[3]

-

Antibody-Drug Conjugate (ADC) Development: Precisely attaching fluorescent payloads to antibodies for visualization and tracking of their cellular uptake and trafficking.[3]

-

Cell Surface Labeling: Probing and visualizing cell surface biomolecules to study cellular communication and interactions.[3]

-

Radiopharmaceutical Development: As a fluorescent counterpart in dual-modal imaging agents for both fluorescence and nuclear imaging.[3]

Conclusion

Bdp 650/665 DBCO stands out as a high-performance far-red fluorescent probe for the specific labeling of biomolecules through copper-free click chemistry. Its excellent photophysical properties, combined with the bioorthogonality of the SPAAC reaction, provide researchers with a robust method for a wide range of applications, from fundamental cell biology to the development of novel therapeutics. By understanding its core characteristics and following optimized protocols, scientists can effectively leverage this powerful tool to gain deeper insights into complex biological systems.

References

- Benchchem. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO: Application Notes and Protocols for Researchers.

- BroadPharm. (n.d.). BDP 650/665 DBCO.

- Lumiprobe. (n.d.). BDP® 650/665 DBCO.

- TargetMol Chemicals. (n.d.). red fluorescent dye.

- van de Watering, F. C., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry.

- van de Watering, F. C., et al. (2022). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PMC.

- Lee, J. S., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.

- Lumiprobe. (n.d.). BDP® 650/665 lipid stain.

- BroadPharm. (n.d.). BDP 650/665 azide.

- Lumiprobe. (n.d.). BDP® 650/665 in Fluorophores.

- Antibodies.com. (n.d.). BDP 650/665 alkyne (A270085).

- ResearchGate. (2021). (a) Strain‐promoted azide‐alkyne cycloaddition (SPAAC) to afford a....

- BroadPharm. (n.d.). BDP 650/665 alkyne, 2006345-40-8.

- Xi'an ruixi Biological Technology Co. (n.d.). Product Information.

- AxisPharm. (n.d.). BDP 650/665 maleimide.

- BOC Sciences. (n.d.). BODIPY Dyes.

- Ala Biolab. (n.d.). Lumiprobe.

- BOC Sciences. (n.d.). BDP 650/665 azide.

- MedKoo Biosciences. (n.d.). BDP 650/665 DBCO.

- Antibodies.com. (n.d.). BDP 650/665 X NHS ester (A270088).

- BOC Sciences. (n.d.). BODIPY Dyes: Definition, Structure, Synthesis and Uses.

- Fisher Scientific. (n.d.). eMolecules Broadpharm / BDP 650/665 DBCO / 1mg / 761705876 / BP-28963.

- Divbio Science Europe. (n.d.). BDP 650/665 DBCO, 100 mg.

- Interchim. (n.d.). Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. BDP 650/665 maleimide | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. BDP 650/665 DBCO | BroadPharm [broadpharm.com]

- 6. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xi'an ruixi Biological Technology Co [ruixibiotech.com]

molecular weight and chemical structure of Bdp 650/665 dbco

Molecular Architecture & Application in Bioorthogonal Chemistry

Executive Summary

This technical guide analyzes BDP 650/665 DBCO , a high-performance far-red fluorophore engineered for bioorthogonal labeling. Combining the photostability of a borondipyrromethene (BODIPY) core with the strain-promoted reactivity of a dibenzocyclooctyne (DBCO) moiety, this reagent facilitates copper-free click chemistry (SPAAC) in live cells and sensitive in vivo models. This document details its physicochemical properties, structural logic, and validated experimental protocols for researchers in drug discovery and chemical biology.

Chemical & Physical Specifications

The following data aggregates specifications from primary synthesis and commercial characterization standards (e.g., Lumiprobe, BroadPharm).

| Parameter | Specification |

| Chemical Name | BDP 650/665 DBCO |

| Molecular Weight | 733.61 Da |

| Molecular Formula | C₄₄H₃₈BF₂N₅O₃ |

| Appearance | Dark blue/black crystalline solid |

| Solubility | High in DMF, DMSO, DCM; Low in Water |

| Purity Grade | ≥ 95% (HPLC-MS, ¹H NMR) |

| CAS Number | N/A (Proprietary derivative) |

| Storage | -20°C, desiccated, protected from light |

Structural Analysis & Molecular Architecture

BDP 650/665 DBCO is a heterobifunctional molecule composed of two distinct functional domains linked by a spacer.

A. The Fluorophore Core (BDP 650/665)

Unlike standard BODIPY dyes (e.g., BODIPY FL) which emit in the green spectrum, the BDP 650/665 core is structurally modified with extended conjugation, typically via styryl groups at the 3- and 5-positions of the dipyrromethene boron scaffold.

-

Function: This extension shifts the excitation/emission maxima into the far-red/near-infrared (NIR) window (650–665 nm) .

-

Advantage: This spectral range minimizes background autofluorescence from biological tissues and allows for deep tissue penetration, making it superior to Cy5 in photostability.

B. The Reactive Handle (DBCO)

The DBCO (Dibenzocyclooctyne) group is attached to the fluorophore, often via a short alkyl or acetamide linker to maintain solubility and reduce steric hindrance.

-

Mechanism: DBCO contains a strained eight-membered ring fused to two benzene rings. The bond angle deformation of the alkyne triple bond creates high potential energy (~18 kcal/mol of ring strain).

-

Reactivity: This strain drives the reaction with azides without the need for a toxic copper catalyst (Cu(I)), a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Photophysical Profile

BDP 650/665 exhibits characteristics ideal for fluorescence microscopy and flow cytometry, matching the Cy5 channel .

| Property | Value | Notes |

| Excitation Max ( | 649 nm | Compatible with 633 nm or 640 nm lasers. |

| Emission Max ( | 667 nm | Far-red emission avoids green/yellow autofluorescence. |

| Extinction Coefficient ( | 94,000 M⁻¹cm⁻¹ | High absorptivity leads to bright signals.[1] |

| Quantum Yield ( | 0.52 | High efficiency for a far-red dye.[2][1][3][4] |

| Stokes Shift | ~18 nm | Narrow shift; requires precise filter sets. |

Mechanism of Action: SPAAC Ligation

The labeling process relies on the specific, bioorthogonal reaction between the DBCO moiety on the dye and an azide-tagged biomolecule (protein, lipid, or glycan).

Reaction Pathway:

-

Recognition: The azide group (-N₃) on the target encounters the strained alkyne of the DBCO.

-

Cycloaddition: The azide attacks the alkyne in a concerted [3+2] cycloaddition.

-

Product: A stable, covalent 1,2,3-triazole linkage is formed. No byproducts are released.

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Framework: Labeling Protocol

Expertise Note: Because BDP 650/665 is hydrophobic, maintaining solubility during conjugation is critical. The reaction must occur in an organic co-solvent system or utilizing a solubilizing agent.

Materials Required

-

BDP 650/665 DBCO Stock: 10 mM in anhydrous DMSO or DMF.

-

Target Biomolecule: Azide-modified protein/peptide (1–10 mg/mL in PBS, pH 7.4).

-

Solvent: DMSO or DMF.

-

Purification: PD-10 desalting columns or Zeba™ Spin Desalting Columns.

Step-by-Step Methodology

-

Stock Preparation:

-

Reaction Setup:

-

Calculate the molar excess. For proteins, use a 1.5x to 4x molar excess of dye over azide groups.

-

Add the dye stock to the protein solution.

-

Solvent Check: Ensure the final organic solvent concentration (DMSO/DMF) is < 10% (v/v) to prevent protein precipitation. If the dye precipitates, increase DMSO slightly or use a solubilizing agent (e.g., HP-β-CD).

-

-

Incubation:

-

Incubate at room temperature for 2–4 hours or at 4°C overnight .

-

Protect from light (wrap tube in foil).

-

Note: No catalyst (copper) is needed.[1]

-

-

Purification:

-

Remove unreacted dye using a desalting column (Size Exclusion Chromatography) equilibrated with PBS.

-

The dye-protein conjugate will elute first (high MW band). Free dye will be retained or elute later.

-

-

Quantification (Degree of Labeling - DOL):

-

Measure absorbance at 280 nm (

) and 649 nm ( -

Calculate DOL using the formula:

-

Constants:

,

-

Figure 2: Experimental workflow for BDP 650/665 DBCO conjugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Dye is hydrophobic; buffer is aqueous. | Add DMSO/DMF up to 10% v/v. Use PEGylated DBCO variants if available. |

| Low Labeling Efficiency | Steric hindrance at azide site. | Increase incubation time (overnight) or temperature (up to 37°C). Use a longer linker. |

| High Background | Non-specific hydrophobic binding. | Perform extensive washing/dialysis. Add 0.1% Tween-20 or BSA to wash buffers. |

| Signal Bleaching | High laser power. | BDP is stable, but NIR dyes are sensitive. Reduce laser intensity; use antifade mounting media. |

References

-

Jewett, J. C., & Bertozzi, C. R. (2010). "Cu-free click cycloaddition reactions in chemical biology." Chemical Society Reviews, 39(4), 1272-1279. [Link]

-

Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews, 107(11), 4891-4932. [Link]

Sources

Technical Deep Dive: BDP 650/665 DBCO – Photophysics and Bioconjugation Strategy

Topic: BDP 650/665 DBCO Extinction Coefficient and Quantum Yield Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BDP 650/665 DBCO represents a high-performance alternative to traditional Cyanine-5 (Cy5) derivatives for far-red imaging and flow cytometry. Built on a Borondipyrromethene (BODIPY) core, this fluorophore resolves the two critical limitations of cyanine dyes: photobleaching and low quantum yield in aqueous environments.

This guide provides a validated technical framework for utilizing BDP 650/665 DBCO in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It integrates precise photophysical data with a self-validating labeling protocol designed to maximize signal-to-noise ratios in complex biological matrices.

Part 1: Photophysical Characterization

The utility of BDP 650/665 lies in its exceptional brightness and environmental stability. Unlike Cy5, which often suffers from cis-trans isomerization-induced quenching, the rigid BODIPY core maintains high fluorescence efficiency.

Core Photophysical Parameters

The following values are critical for experimental design and Degree of Labeling (DOL) calculations.

| Parameter | Value | Unit | Notes |

| Excitation Max ( | 649 | nm | Optimal for 633 nm or 640 nm lasers |

| Emission Max ( | 667 | nm | Fits standard Cy5/APC filters |

| Extinction Coefficient ( | 94,000 | Measured at | |

| Quantum Yield ( | 0.52 | - | Significantly higher than Cy5 ( |

| Correction Factor ( | 0.04 | - | For DNA/RNA conjugation |

| Correction Factor ( | 0.04 | - | For Protein conjugation |

| Solubility | DMSO, DMF | - | Hydrophobic core; requires organic co-solvent |

Comparative Analysis: BDP 650/665 vs. Cy5

While both dyes occupy the same spectral channel, BDP 650/665 exhibits superior photostability. In high-power confocal microscopy, BDP derivatives typically retain >80% signal intensity after durations where Cy5 signal has degraded to <50%.

Expert Insight: The high quantum yield (

) suggests that BDP 650/665 is approximately 2x brighter than Cy5 in aqueous buffers. However, due to its hydrophobic nature, avoid over-labeling proteins (DOL > 3), as this can induce dye-dye quenching or protein precipitation.

Part 2: The Chemistry of DBCO (SPAAC)

The Dibenzocyclooctyne (DBCO) moiety enables copper-free click chemistry.[1] This reaction is thermodynamically driven by the relief of ring strain in the eight-membered alkyne ring upon reacting with an azide.

Mechanism of Action

The reaction proceeds via a [3+2] cycloaddition between the strained alkyne of the DBCO and the azide group on the biomolecule, forming a stable triazole linkage.

Figure 1: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The reaction is bio-orthogonal and proceeds without cytotoxic copper catalysts.

Part 3: Validated Labeling Protocol

Objective: Conjugate BDP 650/665 DBCO to an Azide-modified IgG antibody.

Reagents Required[2]

-

Azide-modified Protein: In PBS or HEPES (pH 7.2–7.5). Avoid Tris buffer if possible, though not strictly prohibited for SPAAC.

-

BDP 650/665 DBCO: 10 mM stock in anhydrous DMSO.

-

Purification Column: Zeba Spin Desalting Column (7K MWCO) or equivalent.

Step-by-Step Workflow

1. Preparation and Calculations

Calculate the volume of dye required for a 4-fold molar excess .

2. Conjugation Reaction

-

Dissolve BDP 650/665 DBCO in anhydrous DMSO to make a 10 mM stock.

-

Add the calculated volume of dye to the azide-protein solution.

-

Critical: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

-

-

Incubate the mixture for 4 hours at room temperature or overnight at 4°C. Protect from light.

3. Purification

Remove unreacted dye using a desalting column or dialysis. The BDP dye is hydrophobic; ensure the column resin is compatible (e.g., Sephadex G-25).

4. Quality Control (DOL Calculation)

Measure absorbance at 280 nm (

Step 1: Correct Protein Absorbance

Step 2: Calculate Protein Concentration (M)

Step 3: Calculate DOL

Part 4: Experimental Workflow Diagram

The following diagram illustrates the complete lifecycle of the conjugation process, including critical decision points.

Figure 2: End-to-end workflow for BDP 650/665 DBCO conjugation and quality control.

References

Sources

BODIPY Dyes: A Superior Alternative to Cyanines for High-Performance Far-Red Imaging

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for clearer, more stable, and deeper biological imaging has led researchers to the far-red and near-infrared (NIR) spectral windows, where reduced phototoxicity and minimal tissue autofluorescence offer significant advantages.[1][2] While cyanine dyes have been a mainstay in this arena, their inherent limitations, particularly poor photostability, present considerable challenges for long-term and quantitative imaging.[3][4] This guide provides a comprehensive analysis of Boron-dipyrromethene (BODIPY) dyes as a superior alternative. We will explore the core photophysical and chemical properties that endow BODIPY fluorophores with exceptional brightness, unparalleled stability, and remarkable versatility, making them the new gold standard for demanding far-red imaging applications, from live-cell tracking to super-resolution microscopy.

The Far-Red Advantage: Why Wavelength Matters in Biological Imaging

Fluorescence imaging in the far-red (650-750 nm) and NIR (>750 nm) regions is not merely an incremental improvement; it is a transformative shift in our ability to probe complex biological systems.[2] Operating in this spectral window provides three fundamental advantages:

-

Deep Tissue Penetration: Longer wavelength photons are scattered less by biological tissues, enabling deeper imaging into specimens.[1][4]

-

Reduced Autofluorescence: Major sources of cellular autofluorescence, such as NADH and flavins, are not excited by far-red light, leading to a significantly improved signal-to-noise ratio.[2]

-

Minimized Phototoxicity: Far-red light is less energetic than shorter wavelength light, reducing the risk of light-induced damage to living cells and tissues, which is critical for long-term live-cell imaging.[1][4]

These benefits are crucial for applications in drug development and fundamental research, where accurate and reproducible visualization of molecular events in a physiologically relevant context is paramount.

A Tale of Two Dyes: BODIPY vs. Cyanine

The choice of fluorophore is a critical determinant of experimental success. For years, cyanine dyes (e.g., Cy5, Cy7) were the default choice for the far-red spectrum. However, the BODIPY dye family, based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core, has emerged as a powerful challenger, overcoming many of the cyanines' weaknesses.[4][5][6]

Core Structural Differences

The fundamental difference lies in their chemical architecture. BODIPY dyes possess a rigid, bicyclic pyrromethene ligand complexed with a BF₂ unit. This compact and stable structure is the source of their remarkable properties.[][8] In contrast, cyanine dyes feature a flexible polymethine chain connecting two nitrogen-containing heterocyclic moieties. This chain is the chromophore but also the site of their chemical instability.[3]

Caption: Core structural differences between BODIPY and Cyanine dyes.

The BODIPY Advantage: A Deep Dive

BODIPY dyes outperform cyanines in several key areas critical for high-fidelity imaging.

Photophysical Superiority: Brightness and Spectral Purity

A fluorophore's utility is defined by its brightness (a product of its molar extinction coefficient and quantum yield) and spectral characteristics.

-

High Quantum Yield (QY): BODIPY dyes are renowned for their exceptionally high fluorescence quantum yields, often approaching 1.0.[][] This means they efficiently convert absorbed photons into emitted fluorescence, resulting in brighter signals. While some cyanines can be bright, many, particularly in the far-red, suffer from lower quantum yields.[10] Far-red BODIPY derivatives have been synthesized that maintain high QYs in the 0.53 to 0.85 range.[10]

-

Sharp, Narrow Emission Spectra: BODIPY dyes exhibit characteristically narrow absorption and emission peaks.[][] This is highly advantageous for multicolor imaging, as it reduces spectral bleed-through between channels, simplifying analysis and allowing for more accurate colocalization studies.

-

High Molar Extinction Coefficients: Like cyanines, BODIPYs have high molar extinction coefficients, meaning they are very efficient at absorbing light.[5]

| Property | Far-Red BODIPY Dyes | Far-Red Cyanine Dyes | Advantage |

| Fluorescence Quantum Yield | Typically high (often >0.5)[10] | Variable, can be low[10] | BODIPY |

| Photostability | Excellent, highly resistant[][8] | Poor to moderate, prone to photooxidation[3][13] | BODIPY |

| Chemical Stability | High, stable in various conditions[5][6] | Moderate, sensitive to environment | BODIPY |

| Emission Bandwidth | Narrow, sharp peaks[] | Generally broader | BODIPY |

| Environmental Sensitivity | Generally low (can be engineered) | High (fluorescence can be environment-dependent) | BODIPY |

| Structural Tunability | Highly versatile at multiple positions[4] | Primarily by polymethine chain length | BODIPY |

Table 1. Comparative analysis of key photophysical and chemical properties.

Unmatched Photostability: Winning the War Against Photobleaching

Photobleaching—the irreversible photodegradation of a fluorophore—is the Achilles' heel of cyanine dyes and a major limiting factor in fluorescence microscopy.[3]

The Mechanism of Cyanine Photobleaching: Cyanine dyes are highly susceptible to photooxidation.[3] Upon excitation, the dye can enter a triplet state, which reacts with molecular oxygen to generate highly reactive singlet oxygen. This singlet oxygen then attacks the electron-rich polymethine chain of another cyanine molecule, cleaving it and destroying the chromophore.[13][14] This process leads to rapid signal loss during imaging, especially under the high-intensity laser illumination required for techniques like confocal and super-resolution microscopy.

The BODIPY Shield: The rigid, fused aromatic structure of the BODIPY core is inherently more resistant to photooxidation and other photochemical degradation pathways.[][] This exceptional photostability allows for prolonged and repeated imaging sessions with minimal signal degradation.[][16] This is not just a marginal improvement; it enables experiments that are simply not feasible with cyanine dyes, such as long-term single-molecule tracking or time-lapse imaging over many hours or days.

Chemical and Environmental Stability

Beyond photostability, BODIPY dyes exhibit superior chemical stability. They are robust in a wide range of chemical environments and have been shown to be highly stable even under strongly acidic conditions, a characteristic crucial for their use in conjugation chemistries and for probing acidic organelles like lysosomes.[5][6] Their fluorescence is also generally insensitive to solvent polarity and pH, leading to more reliable and quantifiable signals in the heterogeneous and dynamic cellular environment.[4]

Structural Versatility: Tailoring the Dye to the Task

The BODIPY core is a remarkably versatile scaffold for chemical modification. Substitutions can be readily made at multiple positions on the core, allowing for the fine-tuning of its photophysical properties.[4][] This has led to the development of a vast palette of BODIPY dyes with absorption and emission spectra spanning from the visible to the NIR.[1][10] This tunability allows for:

-

Red-Shifting Emission: Extending the π-conjugated system of the BODIPY core is a common strategy to push its emission into the far-red and NIR regions, making it suitable for in vivo imaging.[2][10]

-

Introducing Functionality: Reactive groups can be easily incorporated for covalent labeling of proteins, antibodies, and other biomolecules.[]

-

Modulating Solubility: Hydrophilic or hydrophobic groups can be added to control the dye's solubility and cellular localization.[][16]

Advanced Applications: Where BODIPY Dyes Excel

The superior properties of BODIPY dyes translate directly into enhanced performance in the most demanding imaging applications.

Live-Cell and In Vivo Imaging

For long-term live-cell imaging, the combination of high photostability and low phototoxicity makes far-red BODIPY dyes the ideal choice.[4] Researchers can track cellular processes over extended periods without significant signal loss or damage to the cells. Their chemical stability and bright, environment-insensitive fluorescence ensure that the observed signal is a true reflection of the biological process under investigation.

Super-Resolution Microscopy (SMLM)

Single-Molecule Localization Microscopy (SMLM) techniques like STORM and PALM require fluorophores that can be photoswitched between bright and dark states. While cyanine dyes like Cy5 are commonly used, their poor photostability limits the number of photons that can be collected from each molecule, thereby limiting localization precision. Novel photoswitchable BODIPY-based fluorophores are emerging as powerful tools for SMLM, offering more color options and compatibility with various imaging buffers.[17] Furthermore, conventional BODIPY dyes can be used for SMLM by exploiting the transient formation of red-shifted dimers, providing a simple and versatile method for achieving super-resolution with a wide range of commercially available conjugates.[18][19]

Experimental Workflow: A Practical Guide

This section provides a generalized protocol for staining and imaging live cells, highlighting key considerations when working with BODIPY versus cyanine dyes.

Caption: A generalized workflow for live-cell fluorescence imaging.

Step-by-Step Protocol: Live-Cell Staining with a Far-Red Fluorophore

Objective: To label a specific subcellular structure in live cells and acquire high-resolution fluorescence images.

Materials:

-

Live cells cultured on glass-bottom imaging dishes.

-

Far-Red BODIPY or Cyanine dye conjugate (e.g., antibody or small molecule conjugate).

-

Anhydrous DMSO.

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

-

Phosphate-Buffered Saline (PBS).

-

Confocal microscope with appropriate far-red laser lines (e.g., 633 nm or 640 nm) and detectors.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the dye conjugate in anhydrous DMSO. Store desiccated and protected from light at -20°C.

-

On the day of the experiment, dilute the stock solution to a final working concentration (typically 0.1-1 µM, but must be optimized) in pre-warmed (37°C) live-cell imaging medium.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Add the dye-containing imaging medium to the cells.

-

Incubate for the optimized time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

-

-

Wash and Prepare for Imaging:

-

Aspirate the staining solution.

-

Gently wash the cells three times with pre-warmed imaging medium to remove any unbound dye and reduce background fluorescence.

-

After the final wash, add fresh, pre-warmed imaging medium to the dish.

-

-

Image Acquisition:

-

Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

-

Locate the cells using brightfield or DIC.

-

Switch to fluorescence imaging. Set the excitation and emission filters appropriate for your far-red dye.

-

Causality and Key Choices:

-

For Cyanine Dyes: Start with the lowest possible laser power that provides a detectable signal. Keep exposure times short. If performing a time-lapse, be aware that significant photobleaching will likely occur.[3][13] The use of imaging buffers containing oxygen-scavenging systems (e.g., glucose oxidase/catalase) may help mitigate, but not eliminate, photobleaching.[20]

-

For BODIPY Dyes: You have significantly more flexibility. While starting with low laser power is always good practice to minimize phototoxicity, BODIPY's inherent photostability allows for the use of higher laser powers if needed for faster imaging or to detect weakly expressed targets.[][] It is the ideal choice for long time-lapse experiments, as the signal will remain stable over many time points.

-

-

Conclusion and Future Outlook

For researchers and drug development professionals working in far-red imaging, the evidence is clear. BODIPY dyes offer a robust, versatile, and high-performance alternative to traditional cyanine dyes. Their superior photostability, high quantum yields, and chemical resilience directly translate to higher quality data, increased experimental reproducibility, and the ability to perform demanding imaging experiments that were previously out of reach. As synthetic strategies continue to evolve, we can anticipate the development of next-generation far-red and NIR BODIPY probes with even greater brightness, larger Stokes shifts, and enhanced functionalities for targeted and stimuli-responsive imaging, further solidifying their position as the fluorophore of choice for the future of biological discovery.

References

-

JoVE. (2019). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Available at: [Link]

-

PubMed. (2020). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Far-Red Photoactivatable BODIPYs for the Super-Resolution Imaging of Live Cells. Available at: [Link]

-

PubMed. (2014). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Available at: [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer. Available at: [Link]

-

ResearchGate. (n.d.). Photobleaching of Asymmetric Cyanines Used for Fluorescence Imaging of Single DNA Molecules | Request PDF. Available at: [Link]

-

ACS Publications. (n.d.). On the Mechanisms of Cyanine Fluorophore Photostabilization. Available at: [Link]

-

PubMed Central. (n.d.). Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. Available at: [Link]

-

PubMed. (2018). Superresolution microscopy with novel BODIPY-based fluorophores. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Far-Red and Near Infrared BODIPY Dyes: Synthesis and Applications for Fluorescent pH Probes and Bio-Imaging | Request PDF. Available at: [Link]

-

MDPI. (n.d.). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Available at: [Link]

-

Journal of Materials Chemistry B (RSC Publishing). (2025). Far-red/NIR BODIPY probes in focus: tailored strategies for organelle-specific imaging and biomedical applications. Available at: [Link]

-

ResearchGate. (n.d.). Xanthene, cyanine, oxazine and BODIPY: the four pillars of the fluorophore empire for super-resolution bioimaging | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2023). BODIPY-Based Molecules for Biomedical Applications. Available at: [Link]

-

ACS Omega. (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2018). Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. Available at: [Link]

-

Royal Society of Chemistry Publishing. (n.d.). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Available at: [Link]

-

ACS Omega. (2018). Synthesis of Water-Soluble Far-Red-Emitting Amphiphilic BODIPY Dyes. Available at: [Link]

-

ResearchGate. (n.d.). Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry Publishing. (2023). Xanthene, cyanine, oxazine and BODIPY: the four pillars of the fluorophore empire for super-resolution bioimaging. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). BODIPY Fluorophores for Membrane Potential Imaging. Available at: [Link]

-

National Institutes of Health. (2018). A Straightforward Substitution Strategy to Tune BODIPY Dyes Spanning the Near-Infrared Region via Suzuki–Miyaura Cross-Coupling. Available at: [Link]

Sources

- 1. Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Far-red and near infrared BODIPY dyes: synthesis and applications for fluorescent pH probes and bio-imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Far-red/NIR BODIPY probes in focus: tailored strategies for organelle-specific imaging and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01531F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. A Straightforward Substitution Strategy to Tune BODIPY Dyes Spanning the Near-Infrared Region via Suzuki–Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Superresolution microscopy with novel BODIPY-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Introduction: Bridging Far-Red Fluorescence with Bioorthogonal Chemistry

An In-Depth Technical Guide to BDP 650/665 DBCO for Advanced Bioconjugation

For researchers and drug development professionals, the precise and stable attachment of a fluorescent reporter to a biomolecule is paramount. BDP 650/665 DBCO emerges as a superior tool at the intersection of high-performance fluorophores and bioorthogonal chemistry. This molecule synergistically combines the robust photophysical properties of the Borondipyrromethene (BODIPY) dye core with the precision of copper-free click chemistry.

The BDP 650/665 fluorophore offers bright, far-red fluorescence, a spectral region advantageous for its low cellular autofluorescence, minimizing background noise in complex biological systems[1]. Coupled to this is the Dibenzocyclooctyne (DBCO) group, a key player in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction enables the covalent labeling of azide-functionalized molecules (proteins, nucleic acids, lipids) with high efficiency and specificity, entirely eliminating the need for cytotoxic copper catalysts that are unsuitable for live-cell or in vivo studies[2][3][4][5]. This guide provides a comprehensive technical overview of BDP 650/665 DBCO, from its core mechanism to practical application.

Physicochemical and Spectral Properties

The performance of a fluorescent probe is defined by its physical and spectral characteristics. BDP 650/665 DBCO is engineered for brightness and stability. While a single, universally recognized CAS number for this specific conjugate is not consistently available across vendors, its molecular identity is well-defined[6][7].

| Property | Value | Source(s) |

| Chemical Name | BDP 650/665 Dibenzocyclooctyne | [6][7] |

| Molecular Formula | C₄₄H₃₈BF₂N₅O₃ | [6][7][8] |

| Molecular Weight | ~733.6 g/mol | [6][7][8] |

| Appearance | Dark blue solid/crystals | [9] |

| Excitation Maximum (λex) | ~649 nm | [7][9] |

| Emission Maximum (λem) | ~667 nm | [7][9] |

| Molar Extinction Coeff. | ~94,000 M⁻¹cm⁻¹ | [7][9] |

| Fluorescence Quantum Yield | 0.52 | [7][9] |

| Solubility | Good solubility in DMSO, DMF, Dichloromethane | [9] |

The SPAAC Reaction Mechanism: Precision without Toxicity

The utility of BDP 650/665 DBCO is rooted in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The DBCO moiety contains a cyclooctyne ring system that is highly strained. This inherent ring strain is the driving force of the reaction, significantly lowering the activation energy for a [3+2] cycloaddition with an azide group[10][11]. This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a copper catalyst[2][12].

The reaction is bioorthogonal, meaning neither the DBCO nor the azide group reacts with other functional groups commonly found in biological systems, ensuring highly specific and clean conjugation[4][12]. The result is a stable, covalent triazole linkage connecting the BDP dye to the target biomolecule.

Safety and Handling

Proper handling and storage are critical to ensure the longevity and performance of the reagent. BDP 650/665 DBCO is shipped as a non-hazardous chemical for research use only, but standard laboratory precautions should always be observed[6].

| Parameter | Guideline | Source(s) |

| Storage Temperature | Long-term: -20°C. Short-term (days to weeks): 0 - 4°C. | [6][7][9] |

| Storage Conditions | Store in the dark, desiccated. Avoid prolonged exposure to light. | [6][9][13] |

| Shipping | Shipped at ambient temperature; stable for up to 3 weeks. | [7][9][13] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | General Lab Practice |

| Safety Data Sheet | An SDS can be downloaded from the vendor's product page for detailed information. | [7][9][13] |

Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a robust, field-proven methodology for conjugating BDP 650/665 DBCO to an azide-modified protein, such as one produced via metabolic labeling or site-specific enzymatic modification.

Reagent Preparation

-

BDP 650/665 DBCO Stock Solution: Prepare a 1-10 mM stock solution in an anhydrous organic solvent like DMSO or DMF[14]. Causality Note: Using an organic solvent is necessary due to the dye's hydrophobicity. Preparing a concentrated stock minimizes the amount of organic solvent added to the aqueous protein reaction, which could otherwise cause denaturation.

-

Azide-Modified Protein: The protein should be in an amine-free buffer, such as PBS (Phosphate-Buffered Saline) or HEPES, at a pH between 7 and 8.5[2][14]. Causality Note: Buffers containing primary amines (e.g., Tris) or azides must be avoided as they can compete with the intended reaction partners[2][12]. The protein concentration should be as high as practically possible to ensure efficient reaction kinetics.

Conjugation Reaction

-

Calculate Molar Ratio: Determine the molar concentration of your azide-modified protein. A 5 to 20-fold molar excess of BDP 650/665 DBCO over the protein is a common starting point[12][14]. This excess helps drive the reaction to completion. Optimization may be required depending on the specific protein.

-

Reaction Setup: Add the calculated volume of the BDP 650/665 DBCO stock solution to the protein solution. Mix gently but thoroughly by pipetting or brief vortexing.

-

Incubation: Incubate the reaction mixture for 2 to 12 hours. The reaction can proceed at room temperature (~25°C) or at 4°C for sensitive proteins[2][12]. Causality Note: While the reaction is often complete within a few hours at room temperature, longer incubation times or slightly elevated temperatures (up to 37°C) can improve efficiency, especially for dilute samples[2][14]. Protect the reaction from light to prevent photobleaching of the dye.

Purification of the Conjugate

It is critical to remove unreacted, free BDP 650/665 DBCO dye after the reaction, as it can interfere with downstream applications and quantification.

-

Methodology: Size-exclusion chromatography (e.g., a PD-10 desalting column) is highly effective for separating the larger protein-dye conjugate from the small, free dye molecules. Dialysis or spin filtration are also viable alternatives[12].

Quality Control and Analysis

Successful conjugation must be validated. This ensures that the observed fluorescence is indeed from the labeled biomolecule.

-

SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. A fluorescent band corresponding to the molecular weight of the protein confirms successful covalent labeling. Comparing this to an unlabeled protein control is essential[12]. The gel can be imaged on a fluorescent scanner using the appropriate excitation/emission settings before coomassie staining to visualize total protein.

-

Spectroscopy: The degree of labeling (DOL), or the average number of dye molecules per protein, can be calculated using absorbance measurements. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for BDP 650/665). The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.

Conclusion

BDP 650/665 DBCO is a powerful reagent for researchers requiring high-fidelity fluorescent labeling in sensitive biological environments. Its far-red spectral properties minimize background interference, while the integrated DBCO moiety allows for a highly specific, efficient, and biocompatible conjugation strategy via copper-free click chemistry. By following robust protocols and validation steps, this molecule enables the precise and stable fluorescent tagging of biomolecules, facilitating advanced applications in cellular imaging, proteomics, and drug development.

References

-

BDP FL DBCO . (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

-

DBCO reagents for « Click Chemistry » . (n.d.). Interchim. Retrieved February 10, 2026, from [Link]

-

BDP FL DBCO (A270093) . (n.d.). Antibodies.com. Retrieved February 10, 2026, from [Link]

-

Copper-free Click Chemistry (DBCO reagents) . (n.d.). Interchim. Retrieved February 10, 2026, from [Link]

-

BDP 650/665 lipid stain . (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

-

DBCO Click Chemistry Reagents Allow for Copper-Free Biomolecule Labeling Reactions . (2014, April 17). LI-COR Biosciences. Retrieved February 10, 2026, from [Link]

-

Protocol - Copper-free Click labeling of Azide-modified RNA . (2019, July 5). Jena Bioscience. Retrieved February 10, 2026, from [Link]

-

BDP 650/665 DBCO, 1 mg . (n.d.). Divbio Science Europe. Retrieved February 10, 2026, from [Link]

-

Bodipy Probes Fluorescence Dyes . (n.d.). AxisPharm. Retrieved February 10, 2026, from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. interchim.fr [interchim.fr]

- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. licorbio.com [licorbio.com]

- 6. medkoo.com [medkoo.com]

- 7. BDP 650/665 DBCO | BroadPharm [broadpharm.com]

- 8. eMolecules Broadpharm / BDP 650/665 DBCO / 1mg / 761705876 / BP-28963 | Fisher Scientific [fishersci.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. jenabioscience.com [jenabioscience.com]

Technical Guide: Membrane Permeability & Intracellular Labeling with BDP 650/665 DBCO

Executive Summary

The BDP 650/665 DBCO fluorophore represents a critical advancement in live-cell imaging, solving a persistent bottleneck in intracellular labeling: membrane permeability . Unlike conventional far-red dyes (e.g., Sulfo-Cyanine 5), which require fixation or electroporation to enter the cell due to their negative charge, the BDP (Borondipyrromethene) core is inherently lipophilic and neutral.

When conjugated with DBCO (Dibenzocyclooctyne), this probe allows for strain-promoted azide-alkyne cycloaddition (SPAAC) within the cytosol of living cells without copper catalysts. This guide details the physicochemical basis of this permeability, provides a validated protocol for metabolic labeling, and addresses the specific signal-to-noise challenges inherent to hydrophobic fluorophores.

Part 1: Chemical Architecture & Photophysics

To understand the permeability profile of BDP 650/665, one must analyze its structural divergence from traditional cyanine dyes.

The BDP Core vs. Cyanines

Standard far-red dyes like Alexa Fluor 647 or Sulfo-Cy5 rely on polymethine chains stabilized by sulfonate groups (

In contrast, BDP 650/665 utilizes a rigid, neutral borondipyrromethene core. This structure is:

-

Hydrophobic: Facilitates rapid intercalation and diffusion through the lipid bilayer.

-

Photostable: The rigid ring structure reduces vibrational relaxation pathways, yielding higher quantum efficiency (

) compared to Cy5 ( -

Environmentally Robust: Unlike Cyanines, BDP emission is relatively insensitive to pH fluctuations and solvent polarity, making it reliable for endosomal or cytosolic imaging [2].

The DBCO Functionality

The DBCO moiety enables bio-orthogonality. In live cells, copper-catalyzed click chemistry (CuAAC) is cytotoxic due to reactive oxygen species (ROS) generation. DBCO utilizes ring-strain energy to react spontaneously with azides (SPAAC), preserving cell viability during labeling [2].

Table 1: Comparative Photophysics & Permeability

| Property | BDP 650/665 DBCO | Sulfo-Cy5 DBCO | Alexa Fluor 647 |

| Membrane Permeability | High (Passive Diffusion) | Low/Impermeable | Impermeable |

| Excitation/Emission | 649 / 667 nm | 646 / 662 nm | 650 / 665 nm |

| Quantum Yield ( | 0.52 [1] | ~0.20 | 0.33 |

| Net Charge | Neutral | Negative (-2 to -4) | Negative |

| Primary Application | Live Intracellular Labeling | Extracellular / Fixed Cells | Fixed Cells / Antibodies |

Part 2: Membrane Permeability Dynamics

The entry mechanism of BDP 650/665 DBCO is passive diffusion . This process is thermodynamically driven by the fluorophore's partition coefficient (

The Diffusion Mechanism

Because the dye is lipophilic, it partitions into the outer leaflet of the plasma membrane, flips to the inner leaflet, and diffuses into the cytosol. Once inside, the DBCO moiety reacts covalently with azide-tagged biomolecules (e.g., metabolically labeled glycans or nascent proteins).

Critical Consideration: The same hydrophobicity that allows entry also causes the dye to "stick" to intracellular membranes (ER, Golgi, Mitochondria). This creates high background noise if unbound dye is not efficiently washed out.

Visualization: Intracellular SPAAC Pathway

The following diagram illustrates the kinetic pathway of the dye entering the cell and reacting with a target.

Caption: Kinetic pathway of BDP 650/665 DBCO entering a live cell via passive diffusion and undergoing strain-promoted cycloaddition with an intracellular azide target.

Part 3: Validated Experimental Protocol

Application: Metabolic Labeling of Glycans (e.g., Sialic Acid) in Live HeLa Cells. Pre-requisite: Cells must be pre-incubated with an azide-sugar (e.g., tetraacetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-48 hours prior to labeling.

Materials

-

Fluorophore: BDP 650/665 DBCO (reconstituted in DMSO to 10 mM stock).

-

Buffer: HBSS or Live Cell Imaging Solution (Serum-free is critical during labeling).

-

Wash Buffer: HBSS + 1% BSA (Bovine Serum Albumin). Note: BSA acts as a "scavenger" to sponge up hydrophobic dye from membranes.

Step-by-Step Workflow

-

Preparation (Pulse Phase):

-

Culture cells with 50 µM Ac4ManNAz for 24 hours.

-

Control: Culture parallel wells without azide sugar to determine non-specific dye retention.

-

-

Wash 1 (Removal of Media):

-

Aspirate growth media.

-

Wash cells 2x with warm HBSS to remove serum proteins (which can sequester the DBCO dye).

-

-

Labeling (Click Reaction):

-

Dilute BDP 650/665 DBCO to a working concentration of 1 µM - 5 µM in warm HBSS.

-

Expert Insight: Do not exceed 10 µM. High concentrations lead to irreversible lipid staining [5].

-

Incubate for 30–60 minutes at 37°C.

-

-

Wash 2 (Critical Background Reduction):

-

Aspirate labeling solution.

-

Wash 3x for 5 minutes each with HBSS + 1% BSA .

-

Mechanism:[1] The albumin binds the lipophilic BDP dye loosely attached to the membrane, pulling it out of the lipid bilayer, while the covalently bound dye (clicked to glycans) remains.

-

-

Imaging:

-

Image immediately in live-cell compatible buffer.

-

Filter Set: Cy5 (Ex: 649 nm / Em: 667 nm).

-

Visualization: Experimental Workflow

Caption: Optimized workflow for intracellular metabolic labeling. Step 4 is the critical control point for signal-to-noise ratio.

Part 4: Troubleshooting & Optimization

High Background / Membrane Staining

Symptom: The entire cell membrane glows red, obscuring specific intracellular structures. Cause: BDP 650/665 is lipophilic.[1][2] If not washed properly, it partitions into lipid bilayers non-specifically [5]. Solution:

-

Increase BSA: Use 2% BSA in the wash buffer.

-

Pulse-Chase: After labeling, incubate cells in dye-free complete media for 15 minutes. This allows the cell to "pump out" unconjugated dye via efflux transporters.

Low Signal Intensity

Symptom: Faint fluorescence despite verified azide presence. Cause: Steric hindrance or insufficient concentration. Solution:

-

PEG Linkers: Ensure your BDP-DBCO probe has a PEG spacer (e.g., PEG4) if the target is buried deep within a protein complex.

-

Concentration Titration: Increase dye concentration to 10 µM, but strictly increase washing steps to compensate.

Toxicity

Symptom: Cells rounding up or detaching. Cause: While DBCO is copper-free, high concentrations of DMSO (solvent) or the dye itself can perturb membranes. Solution: Keep final DMSO concentration < 0.5%.

References

Sources

Troubleshooting & Optimization

Bdp 650/665 dbco fluorescence quenching at high labeling density

Topic: Fluorescence Quenching at High Labeling Density

Executive Summary: The "More is Less" Paradox

Current Status: You are likely experiencing significantly reduced fluorescence intensity despite a high Degree of Labeling (DOL).

Root Cause: BDP 650/665 (Boron-Dipyrromethene) is a hydrophobic, planar fluorophore. When conjugated at high densities—particularly via the hydrophobic DBCO linker—these molecules undergo

Immediate Action: Do not increase the molar excess of dye. Stop and analyze the absorption spectrum for the characteristic "blue shoulder" signature described in Section 3.

Mechanism of Failure

To solve the issue, one must understand the molecular physics. Unlike cyanine dyes (e.g., Cy5), which are flexible, BDP dyes are rigid and planar.

-

Hydrophobic Aggregation: The BDP core is lipophilic. The DBCO (Dibenzocyclooctyne) moiety adds further hydrophobicity.

-

H-Dimer Formation: When two BDP molecules are within ~10 Å (common at high DOL), they stack like a deck of cards (H-aggregates).

-

Excitonic Coupling: This stacking splits the excited state energy levels. Transition to the lower energy state is forbidden, while the higher energy state relaxes rapidly via heat, not photons.

Visualization: The Quenching Pathway

Figure 1: The thermodynamic pathway from reactant excess to signal loss via H-dimer formation.

Diagnostic Module: Spectral Forensics

Before discarding samples, validate the quenching hypothesis using UV-Vis spectroscopy.

The "Blue Shoulder" Signature

A healthy BDP 650/665 conjugate exhibits a sharp peak at 646–650 nm . A quenched conjugate will show a distorted secondary peak (shoulder) around 600–610 nm .

| Parameter | Healthy Conjugate | Quenched Conjugate |

| Primary Peak ( | ~649 nm | ~649 nm (often broadened) |

| Secondary Peak (Shoulder) | Minimal / Absent | Prominent at ~600 nm |

| Visual Appearance | Blue solution | Blue solution (often precipitating) |

| Quantum Yield | High (~0.9) | Low (<0.1) |

Optimization & Prevention

To restore signal, you must optimize the spatial distribution of fluorophores.

A. Linker Strategy (Critical)

Never use BDP-DBCO without a spacer for protein labeling.

-

Avoid: BDP 650/665-DBCO (Direct linkage promotes aggregation).

-

Use: BDP 650/665-PEG4-DBCO. The Polyethylene Glycol (PEG) arm acts as a "molecular bumper," physically preventing the BDP cores from stacking [1].

B. Stoichiometry Titration

For antibodies (IgG), the optimal DOL is 2.0 – 3.0 .

-

Start: 5x Molar Excess.

-

Cap: Do not exceed 8x Molar Excess.

C. Cosolvent Buffering

BDP-DBCO is poorly soluble in water.

-

Dissolve the dye in anhydrous DMSO or DMF first.[1]

-

Ensure the final reaction contains 5–10% organic solvent (if the protein tolerates it) to keep the dye monomeric during conjugation [2].

Protocol: Controlled Labeling & DOL Calculation

This protocol is calibrated for BDP 650/665 to target a DOL of 2.5 on an IgG antibody (150 kDa).

Reagents

-

Protein: IgG (1 mg/mL in PBS, pH 7.4, Azide-free).

-

Dye: BDP 650/665-PEG4-DBCO (10 mM in DMSO).

-

Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Workflow

-

Preparation: Calculate the volume of dye needed for a 5-fold molar excess .

(Note: For 100 µg IgG, this is typically ~0.3–0.4 µL of 10 mM dye). -

Incubation: Add dye to protein. Incubate for 4 hours at Room Temperature or Overnight at 4°C in the dark.

-

Crucial: Do not vortex vigorously. Gentle rotation is preferred to prevent protein denaturation which exacerbates aggregation.

-

-

Purification: Remove unreacted dye using desalting columns. Do not use dialysis alone, as hydrophobic dyes can stick to the membrane.

-

Analysis: Measure

and

DOL Calculation (Self-Validating Math)

Use the specific constants for BDP 650/665 [3]:

-

Extinction Coefficient Dye (

): 271,000 M⁻¹cm⁻¹ [2] -

Correction Factor (

): 0.04 -

Extinction Coefficient IgG (

): 210,000 M⁻¹cm⁻¹ [3]

Validation: If DOL > 4.0 and signal is low, you have confirmed quenching.

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing signal loss in BDP-DBCO experiments.

Frequently Asked Questions (FAQs)

Q: Can I "save" a quenched sample by diluting it? A: No. The quenching is intramolecular (on the same protein molecule), not intermolecular (between protein molecules). Diluting the protein concentration will not separate the dyes attached to the same antibody. You must relabel with a lower stoichiometry.

Q: Why use BDP 650/665 instead of Cy5 if it quenches so easily? A: Photostability. BDP dyes are significantly more resistant to photobleaching than Cyanines. If you are doing long-term live-cell imaging or STED microscopy, BDP is superior, provided you control the DOL [4].

Q: My protein precipitates after adding the dye. Why? A: This is "hydrophobic shock." You likely added the BDP-DBCO (dissolved in DMSO) too quickly to an aqueous buffer.

-

Fix: Add the dye slowly while vortexing gently. Ensure the final DMSO concentration is <10%. Use a PEGylated linker (BDP-PEG4-DBCO) to increase water solubility.

Q: Does the Correction Factor (CF) change if I use a different protein?

A: The

References

-

Thermo Fisher Scientific. EZ-Link™ DBCO Protein Labeling Kit User Guide.[4] (Accessed 2026).[5][6] Link

-

BroadPharm. BDP 650/665 DBCO Product Information. (Accessed 2026).[5][6] Link

-

Lumiprobe. Antibody Labeling Kits Manual: Calculation of DOL and Extinction Coefficients. (Accessed 2026).[5][6] Link

-

BOC Sciences. Understanding Fluorescence Quenching Mechanisms in BODIPY Dyes. (Accessed 2026).[5][6]

Sources

Technical Support Center: Optimizing Hydrophobic Bdp Dye Performance

Topic: Resolving Non-Specific Binding & Aggregation of Hydrophobic Bdp (BODIPY) Dyes Audience: Researchers, Senior Scientists, Assay Developers Status: Active Guide

Core Technical Analysis: The Hydrophobicity Paradox

Bdp (Boron-dipyrromethene) dyes are prized for their high quantum yield, narrow emission spectra, and electrical neutrality. However, their core structure is inherently lipophilic. This creates a fundamental "Hydrophobicity Paradox": the very property that makes them excellent probes for lipids and membranes also drives them to bind non-specifically to hydrophobic plastics, serum albumins, and aggregated proteins.

Understanding the physical state of the dye in your buffer is the first step to resolution.

Visualizing the Problem: The State of the Dye

The following diagram illustrates how Bdp dyes behave in different aqueous environments, leading to specific artifacts.

Caption: Figure 1. The physicochemical fate of hydrophobic Bdp dyes upon aqueous dilution. Avoiding States B and C is critical for signal-to-noise ratio.

Troubleshooting Guides & FAQs

Category A: Assay Development (Microplates & Binding Assays)

Q1: I see high background fluorescence in my "No Protein" control wells. Is the dye sticking to the plate? Diagnosis: Yes. Hydrophobic Bdp dyes bind aggressively to polystyrene and polypropylene. Solution:

-

Switch Plate Chemistry: Move from standard tissue-culture treated plates to Non-Binding Surface (NBS) or low-protein binding plates.

-

The "Tween Trap" (Critical): Check your detergent concentration. Standard assay buffers use 0.05% or 0.1% Tween-20.

-

The Science:[1] The Critical Micelle Concentration (CMC) of Tween-20 is ~0.007% (0.06 mM). At 0.05%, you are well above the CMC. Bdp dyes will partition into these micelles and fluoresce, creating high background noise that mimics binding.

-

Correction: Reduce Tween-20 to 0.005% or switch to a dispersant that does not form micelles as easily, such as Pluronic F-127 (used at <0.1%).

-

Q2: My fluorescence polarization (FP) signal drifts over time. Why? Diagnosis: This is likely due to dye aggregation or adsorption loss . Solution:

-

Adsorption: The dye is slowly coating the container walls, reducing the free concentration. Add 0.01% Triton X-100 (if compatible with protein) or 0.1% Fish Gelatin to the buffer to coat surfaces preferentially.

-

Aggregation: Bdp dyes form H-aggregates (non-fluorescent dimers) in water.

-

Fix: Ensure your stock solution (DMSO) is fresh. When diluting, vortex the buffer while adding the dye stock to prevent local high-concentration pockets that trigger nucleation.

-

Category B: Cellular Imaging & Lipid Droplets[2][3]

Q3: I see bright "speckles" outside my cells. Is this contamination? Diagnosis: This is dye precipitation (State B in Fig 1). Solution:

-

Filtration: Filter your working dye solution through a 0.2 µm syringe filter immediately before adding to cells.

-

Loading Protocol: Do not add undiluted dye stock directly to the media in the dish. Predilute in a small volume of media/buffer, vortex, and then add to the main volume.

Q4: Can I use BSA to block non-specific binding in lipid droplet staining? Diagnosis: Proceed with caution. The Science: Serum Albumin (BSA/HSA) contains high-affinity hydrophobic pockets (fatty acid binding sites). BSA acts as a "sponge" for Bdp dyes.

-

Consequence: High BSA concentrations (>1%) will strip the dye from membranes or lipid droplets, lowering your specific signal.

-

Alternative: Use Fish Skin Gelatin (0.1% - 0.5%) or Prionex . These block surfaces physically without actively sequestering the hydrophobic dye as aggressively as albumin.

Optimized Protocols

Protocol A: The "Low-Noise" Buffer System

For use in protein labeling or surface binding assays (non-lipid droplet).

| Component | Concentration | Function | Scientific Rationale |

| PBS / HBSS | 1X | Base Buffer | Maintain physiological pH/osmolarity. |

| Fish Gelatin | 0.1% - 0.5% | Blocker | Blocks hydrophobic surfaces without sequestering dye like BSA. |

| Pluronic F-127 | 0.02% | Dispersant | Maintains dye solubility. Unlike Tween, less prone to micelle-induced background at this conc. |

| DMSO | < 1.0% | Co-solvent | Keeps dye monomeric. Ensure final DMSO matches control wells. |

Protocol B: Critical Washing Steps for Fixed Cells

Standard PBS washes often fail to remove hydrophobic dye stuck to membranes.

-

Fixation: 4% Paraformaldehyde (PFA) for 15 min.[] DO NOT use Methanol (it dissolves the lipids you are likely trying to stain).

-

Staining: Incubate Bdp dye (e.g., 493/503) in PBS for 15-30 mins.

-

The "Back-Exchange" Wash (Crucial Step):

-

Instead of washing with pure PBS, perform the first two washes with PBS + 1% BSA .

-

Mechanism:[1][3][4] The BSA in the wash buffer acts as a "sink" to pull loosely bound (non-specific) dye off the plasma membrane and plasticware, while the high-affinity lipid droplets retain the dye.

-

Final Rinse: Wash 3x with pure PBS to remove the BSA.

-

Decision Tree: Solving Background Issues

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of non-specific Bdp signals.

References

-

Hughes, L.D., Rawle, R.J., & Boxer, S.G. (2014). Choose Your Label Wisely: Water-Soluble Fluorophores Often Interact with Lipid Bilayers. PLoS ONE. (Discusses hydrophobicity and non-specific binding). Available at: [Link]

-

Spink, C.H., & Chaires, J.B. (1997). Thermodynamics of the Binding of a Cationic Lipid to DNA. (Reference for Critical Micelle Concentration effects on fluorescence). Available at: [Link]

Sources

Validation & Comparative

Technical Guide: BDP 650/665 DBCO vs. Cy5 Photostability in Bioorthogonal Labeling

Executive Summary

In the far-red imaging window (650–670 nm), Cyanine 5 (Cy5) has long been the industry standard due to its high extinction coefficient. However, its application in long-term live-cell imaging and single-molecule localization microscopy (SMLM) is severely limited by rapid photobleaching and photo-oxidative degradation.

BDP 650/665 (a Boron-Dipyrromethene derivative) has emerged as a superior alternative, particularly when conjugated via DBCO (Dibenzocyclooctyne) for copper-free click chemistry. While Cy5 offers high initial absorbance, BDP 650/665 delivers comparable total brightness (due to higher quantum yield) and significantly superior photostability .

This guide objectively compares these two fluorophores, detailing the physicochemical mechanisms behind their performance and providing a validated protocol for assessing photostability in your own laboratory.

Mechanistic Comparison: The "Why" Behind the Stability

To understand the performance difference, one must look at the molecular geometry and degradation pathways of the two fluorophores.

Cy5: The Polymethine Chain Vulnerability

Cy5 consists of two heteroaromatic rings connected by a flexible polymethine bridge.

-

The Flaw: Upon excitation, the polymethine chain undergoes cis-trans isomerization. This non-radiative decay pathway competes with fluorescence, reducing quantum yield.

-

The Damage: This flexible state is highly susceptible to attack by Reactive Oxygen Species (ROS), leading to irreversible cleavage of the polymethine chain (photobleaching).

BDP 650/665: The Rigid Core Advantage

BDP dyes are based on a rigid 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.

-

The Shield: The tricyclic ring structure is structurally constrained. It cannot undergo the isomerization that plagues cyanines.

-

The Result: Reduced non-radiative decay (higher quantum yield) and exceptional resistance to ROS-mediated degradation.

Visualizing the Stability Logic

Figure 1: Mechanistic divergence between Cy5 and BDP 650/665. The rigidity of the BDP core prevents the isomerization-induced bleaching pathway common in Cyanines.

Technical Specifications & Performance Data

The following data aggregates standard physicochemical properties observed in aqueous buffers (PBS, pH 7.4).

Table 1: Photophysical Properties Comparison[1]

| Feature | Cy5 (Standard) | BDP 650/665 | Impact on Imaging |

| Excitation Max | 649 nm | 649 nm | Drop-in replacement. Compatible with standard Cy5 filter sets/lasers. |

| Emission Max | 665 nm | 667 nm | Identical detection window. |

| Extinction Coeff.[1][2][3][4] ( | ~250,000 | ~94,000 | Cy5 absorbs more photons per molecule. |

| Quantum Yield ( | 0.20 – 0.27 | 0.52 | BDP is ~2x more efficient at converting absorbed photons to signal. |

| Theoretical Brightness | ~50,000 | ~48,880 | Comparable. The lower |

| Photostability ( | Low (< 30s at high power) | High (> 120s at high power) | BDP retains signal for significantly more frames. |

| Solubility | Moderate/High (Sulfonated) | Low (Hydrophobic) | Critical: BDP requires organic co-solvents (DMSO) for labeling. |

Key Insight: While Cy5 has a higher extinction coefficient, its low quantum yield in aqueous environments means its effective brightness is roughly equal to BDP 650/665. However, the integrated signal (total photons collected before bleaching) is vastly higher for BDP.

Experimental Validation: Photostability Assay Protocol

Do not rely solely on manufacturer claims. Use this standardized protocol to validate the stability difference in your specific biological context.

Materials

-

Sample: Silica beads (5 µm) functionalized with Azide groups.

-

Reagents:

-

Cy5-DBCO (10 µM in DMSO).

-

BDP 650/665-DBCO (10 µM in DMSO).

-

Labeling Buffer: PBS + 0.1% Tween-20 (to prevent BDP aggregation).

-

-

Microscope: Widefield or Confocal system with 640 nm laser line.

Workflow Diagram

Figure 2: Step-by-step workflow for comparative photostability assessment.

Detailed Protocol Steps

-

Conjugation: Incubate Azide-beads with 1 µM of either Cy5-DBCO or BDP 650/665-DBCO in Labeling Buffer for 1 hour at room temperature. Note: Ensure final DMSO concentration is <5% to protect beads, but sufficient to solubilize BDP.

-

Washing: Centrifuge and wash beads

with PBS to remove free dye. This prevents background signal replenishment. -

Mounting: Mount beads on a glass slide in PBS (do not use antifade mountant for the initial stress test, as antifades mask intrinsic instability).

-

Acquisition:

-

Set exposure time to 100–200 ms.

-

Set laser power to 100% (or a high value to accelerate bleaching).

-

Acquire images every 1 second for 300 seconds (5 minutes).

-

-

Analysis:

-

Define ROIs around individual beads in ImageJ/Fiji.

-

Measure Mean Fluorescence Intensity (MFI) for each frame.

-

Normalize data:

. -

Plot

vs. Time.

-

Expected Results

-

Cy5: Will exhibit a rapid exponential decay, typically dropping to 50% intensity (

) within 20–40 seconds under high illumination. -

BDP 650/665: Will show a linear, slow decline, often retaining >80% intensity at the 60-second mark and >50% at 300 seconds.

Application Context: When to use DBCO?